9,9-Diphenylfluorene

Description

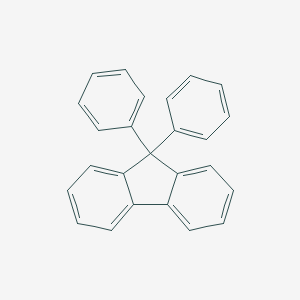

Structure

3D Structure

Properties

IUPAC Name |

9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQXUNGELBDWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328736 | |

| Record name | 9,9-diphenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-14-1 | |

| Record name | 20302-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-diphenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Diphenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 9,9-Diphenylfluorene: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-diphenylfluorene, a key aromatic hydrocarbon with significant applications in materials science and as a structural scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and potential roles in drug development, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Chemical Structure and Identification

9,9-Diphenylfluorene is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with two phenyl groups substituted at the C9 position. This substitution imparts significant steric bulk and thermal stability to the molecule, while also influencing its electronic and photophysical properties.

The core structure consists of two benzene rings fused to a central five-membered ring. The spiro-like arrangement of the two additional phenyl groups at the 9-position creates a rigid, three-dimensional architecture.

Table 1: Chemical Identifiers for 9,9-Diphenylfluorene

| Identifier | Value |

| IUPAC Name | 9,9-diphenylfluorene[1] |

| CAS Number | 20302-14-1[1] |

| Molecular Formula | C₂₅H₁₈[1] |

| Molecular Weight | 318.41 g/mol |

| InChI | InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H[1] |

| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5[1] |

Physicochemical Properties

The physical and chemical properties of 9,9-diphenylfluorene are largely dictated by its rigid, aromatic structure. It is a crystalline solid at room temperature and exhibits high thermal stability. Its nonpolar nature results in poor solubility in water but good solubility in organic solvents like toluene.

Table 2: Physicochemical Properties of 9,9-Diphenylfluorene

| Property | Value | Source(s) |

| Melting Point | 224.0 to 228.0 °C | [2] |

| Boiling Point | 438.9 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.157 - 1.2 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Toluene | [3] |

| Appearance | White to almost white powder/crystal | |

| XLogP3 | 6.7 | [1] |

Synthesis of 9,9-Diphenylfluorene

The synthesis of 9,9-diphenylfluorene is typically achieved through the reaction of a fluorene-based precursor with a phenylating agent. A common and effective method involves the Grignard reaction, where 9-fluorenone is treated with an excess of phenylmagnesium bromide.

Caption: Synthesis workflow for 9,9-Diphenylfluorene.

This protocol describes the synthesis of 9,9-diphenylfluorene from 9-fluorenone via a Grignard reaction followed by dehydration.

Materials:

-

9-Fluorenone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Concentrated sulfuric acid or p-toluenesulfonic acid

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with 9-Fluorenone: A solution of 9-fluorenone in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. At least two equivalents of the Grignard reagent are required. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Isolation of Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate, 9,9-diphenyl-9H-fluoren-9-ol.

-

Dehydration to Final Product: The crude alcohol intermediate is dissolved in a suitable solvent (e.g., toluene or acetic acid) and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux to effect dehydration.

-

Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield pure 9,9-diphenylfluorene as a white crystalline solid.

Spectroscopic and Analytical Data

The structure of 9,9-diphenylfluorene can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for 9,9-Diphenylfluorene

| Technique | Data | Interpretation |

| ¹H NMR | δ ~7.1-7.8 ppm (m) | Complex multiplet corresponding to the aromatic protons of the fluorene and phenyl rings. |

| ¹³C NMR | δ ~65 (quaternary C9), ~120-150 ppm | Aromatic carbons. The quaternary C9 signal is a key identifier. |

| FT-IR (cm⁻¹) | ~3100-3000, ~1600, ~1450, ~750-700 | Aromatic C-H stretch, aromatic C=C stretching, C-H bending.[4] |

| Mass Spec (GC-MS) | m/z 318 (M⁺), 241, 239 | Molecular ion peak corresponding to the molecular weight, and characteristic fragmentation pattern.[1] |

Applications in Drug Development and Research

While 9,9-diphenylfluorene itself is not an active pharmaceutical ingredient, its rigid and sterically hindered scaffold is of significant interest to medicinal chemists. Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Structural Scaffold: The 9,9-disubstitution on the fluorene core prevents oxidation at the C9 position, which increases the metabolic stability of potential drug candidates. This makes the 9,9-diphenylfluorene moiety a desirable core structure for building more complex molecules.

-

Anticancer Research: Various fluorene and fluorenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] They can trigger cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The rigid fluorene backbone is effective for designing molecules that can intercalate with DNA or interact with specific protein targets.

-

Fluorescent Probes: The inherent fluorescence of the fluorene core allows for the development of fluorescent probes and sensors for biological imaging and assays.

Certain fluorene derivatives have been found to initiate apoptosis in cancer cells by generating reactive oxygen species (ROS), which in turn activates caspase cascades.[6] This can proceed through two main pathways:

-

Extrinsic Pathway: Ligand binding to death receptors (e.g., TNF receptor) on the cell surface leads to the activation of caspase-8, which then directly activates executioner caspases like caspase-3.

-

Intrinsic Pathway: Cellular stress (like that induced by ROS) leads to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.

Caption: Apoptotic pathways induced by fluorene derivatives.

Conclusion

9,9-Diphenylfluorene is a molecule with a unique and stable three-dimensional structure. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in both materials science and medicinal chemistry. For drug development professionals, the 9,9-diphenylfluorene scaffold offers a robust and metabolically stable core for the design of novel therapeutics, particularly in the field of oncology. Further exploration of functionalized derivatives is likely to yield new compounds with potent and selective biological activities.

References

- 1. 9,9-Diphenylfluorene | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins [mdpi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.iastate.edu [chem.iastate.edu]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 9,9-Diphenylfluorene: A Technical Guide for Organic Electronics

Introduction

9,9-Diphenylfluorene and its derivatives are a crucial class of organic materials that form the backbone of numerous advancements in organic electronics. Their rigid, planar fluorene core, combined with the steric hindrance provided by the perpendicular diphenyl substitution, imparts exceptional thermal and morphological stability, a high glass transition temperature, and efficient charge transport properties. These characteristics make them highly desirable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). In OLEDs, for instance, they are frequently employed as host materials for phosphorescent emitters, charge transport layers, and as building blocks for emissive polymers.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis of 9,9-diphenylfluorene, focusing on a prevalent and reliable synthetic methodology.

Core Synthesis Pathway: Grignard Reaction

The most common and direct route to synthesize 9,9-diphenylfluorene involves the reaction of 9-fluorenone with a phenylating agent, typically a Grignard reagent like phenylmagnesium bromide or phenyllithium. This nucleophilic addition is followed by a dehydration step to yield the final product.

Experimental Protocols

A detailed experimental protocol for the synthesis of a brominated derivative, 2-bromo-9,9-diphenylfluorene, is presented below, as it is a common intermediate for further functionalization in organic electronics.[5]

Synthesis of 2-Bromo-9,9-diphenylfluorene

Part 1: Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

-

Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-bromo-9H-fluoren-9-one (2.0 g, 7.7 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Grignard Addition: At room temperature, add 2M phenylmagnesium chloride in THF (5.8 mL, 11.6 mmol). The solution will gradually turn brown.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Quenching: Terminate the reaction by the careful addition of methanol to quench the excess Grignard reagent.

-

Extraction: Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under vacuum to yield a viscous gel.

Part 2: Dehydration to 2-Bromo-9,9-diphenylfluorene

-

Dissolution: Dissolve the dried viscous gel directly in 30 mL of benzene.

-

Acid Addition: Add this solution dropwise to a solution of trifluoromethanesulfonic acid (1.8 g) in benzene. The solution will turn red and then become colorless.

-

Reflux: Heat the reaction mixture to reflux for 6 hours.

-

Neutralization: After cooling to room temperature, neutralize the reaction with 1M aqueous sodium carbonate (50 mL).

-

Extraction and Drying: Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain a white powder.[5]

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9,9-Diphenylfluorene

Abstract: 9,9-Diphenylfluorene is a foundational aromatic hydrocarbon featuring a fluorene core with two phenyl groups at the C9 position. This substitution enhances thermal and morphological stability while imparting unique electronic characteristics. This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 9,9-diphenylfluorene and its derivatives, which are crucial for their application in organic electronics. It details experimental protocols for their characterization and presents key quantitative data in a structured format for researchers, scientists, and professionals in materials and drug development.

Introduction

9,9-Diphenylfluorene (CAS No. 20302-14-1) is a stable, white to pale yellow solid organic compound.[1][2] Its structure consists of a fluorene backbone where the methylene bridge is substituted with two phenyl groups. This modification prevents the formation of low-energy aggregates and enhances the material's stability, making it a valuable building block in materials science. Derivatives of 9,9-diphenylfluorene are widely investigated for their strong fluorescence and are utilized in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[3][4] Understanding the relationship between the molecular structure and its electronic properties is paramount for designing next-generation organic electronic devices. This guide consolidates the essential photophysical and electrochemical data and outlines the standard experimental procedures for their determination.

Synthesis of 9,9-Diphenylfluorene Derivatives

The synthesis of 9,9-disubstituted fluorene derivatives is commonly achieved through the reaction of a fluorenone precursor with an organometallic reagent, such as a Grignard reagent. For instance, the synthesis of 2-Bromo-9,9-diphenylfluorene involves the reaction of 2-Bromo-9H-fluoren-9-one with phenylmagnesium chloride. This nucleophilic addition to the ketone group, followed by a dehydration step, yields the desired C9-disubstituted product.

Caption: General Synthesis Workflow for 9,9-Diphenylfluorene Derivatives.

Experimental Protocol: Synthesis

-

Reaction Setup: A two-neck round-bottom flask is charged with the fluorenone starting material and dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: The Grignard reagent (e.g., phenylmagnesium chloride) is added dropwise to the solution at room temperature.

-

Reaction: The mixture is heated to reflux and stirred for several hours to ensure the completion of the nucleophilic addition.

-

Quenching: The reaction is cooled, and the excess Grignard reagent is quenched by the slow addition of a proton source, such as methanol or a saturated ammonium chloride solution.

-

Work-up & Dehydration: An acidic workup (e.g., with aqueous HBr) is performed, which also facilitates the dehydration of the intermediate alcohol.

-

Extraction: The organic product is extracted from the aqueous layer using a suitable solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final 9,9-diphenylfluorene derivative.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the dynamics of its excited states. For materials like 9,9-diphenylfluorene, these properties are critical for applications in light-emitting devices.

Data Summary: Photophysical Properties

While data for the parent 9,9-diphenylfluorene is sparse in the literature, extensive studies on its oligomers and derivatives, such as ter(9,9-diarylfluorene)s, provide valuable insights. These materials are known for their intense blue fluorescence with high quantum efficiencies.[5]

| Property | Symbol | Value (for Ter(9,9-diarylfluorene)s) | Solvent |

| Absorption Maxima | λabs | ~350 nm | Ethyl Acetate |

| Emission Maxima | λem | 394 nm, 413 nm, 441 nm (vibronic peaks)[5] | Ethyl Acetate |

| Fluorescence Quantum Yield | ΦF | ~1.0 (100%)[5] | Ethyl Acetate |

| Fluorescence Lifetime | τ | 0.5 - 4.0 ns (Typical for similar fluorophores)[6][7] | Various |

Note: Data presented is for closely related ter(9,9-diarylfluorene)s, which are excellent models for the photophysical behavior of the 9,9-diphenylfluorene chromophore.[5]

Caption: Workflow for Photophysical Characterization.

Experimental Protocol: Photophysical Measurements

3.2.1 UV-Vis Absorption Spectroscopy [8][9][10]

-

Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., cyclohexane, ethyl acetate, or dichloromethane) in a quartz cuvette. Prepare a blank cuvette containing only the solvent.

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).

-

Measurement: Replace the blank with the sample cuvette and record the absorption spectrum. The wavelength of maximum absorbance (λabs) is identified from the resulting plot.

3.2.2 Fluorescence Spectroscopy [11][12]

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Scan the emission wavelengths to record the fluorescence spectrum and identify the wavelength of maximum emission (λem).

-

Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical conditions (excitation wavelength, slit widths, solvent). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime: Lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed laser, and the time delay between the excitation pulse and the detection of the emitted photon is recorded repeatedly to build a histogram of decay kinetics.[13][14]

Electrochemical Properties

Electrochemical characterization, primarily through cyclic voltammetry (CV), is essential for determining the redox behavior and frontier molecular orbital (HOMO and LUMO) energy levels of organic materials. These parameters dictate the charge injection and transport properties in electronic devices.

Data Summary: Electrochemical Properties

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials obtained from CV measurements.

| Property | Symbol | Value (for Ter(9,9-diarylfluorene)s) | Conditions |

| Oxidation Potential | Eox | +0.9 to +1.2 V (vs. Ag/AgCl) | CH₂Cl₂, 0.1 M nBu₄NPF₆ |

| Reduction Potential | Ered | -2.2 to -2.5 V (vs. Ag/AgCl) | THF, 0.1 M nBu₄NClO₄ |

| HOMO Energy Level | EHOMO | -5.4 to -5.8 eV | Estimated from Eox |

| LUMO Energy Level | ELUMO | -2.1 to -2.4 eV | Estimated from Ered |

| Electrochemical Band Gap | Eg | ~3.3 eV | ELUMO - EHOMO |

Note: Data is based on terfluorene derivatives as representative examples.[5] Potentials are often referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple for standardization.

Caption: Workflow for Electrochemical Characterization via Cyclic Voltammetry.

Caption: Derivation of HOMO/LUMO energy levels from Cyclic Voltammetry data.

Experimental Protocol: Cyclic Voltammetry[17][18][19][20]

-

Solution Preparation: Prepare a ~1 mM solution of the sample in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆). The electrolyte is crucial for solution conductivity.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell.[15]

-

Working Electrode: A glassy carbon or platinum disk.

-

Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire.

-

-

Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Record a cyclic voltammogram of the solvent/electrolyte system first to establish the potential window.

-

Introduce the sample and record its voltammogram by sweeping the potential between set limits at a specific scan rate (e.g., 50-100 mV/s).

-

Multiple scans are performed to check for the reversibility of the redox processes.[16]

-

-

Calibration: For accurate energy level determination, it is common practice to add an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and report potentials relative to this standard.[15] The HOMO and LUMO levels are then calculated using empirical formulas that relate the redox potentials to the vacuum level. A common approximation is:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 5.1]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc⁺ couple below the vacuum level and can vary slightly in the literature).

-

References

- 1. 9,9-Diphenylfluorene | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 2,7-Dibromo-9,9-diphenylfluororene | 186259-63-2 [chemicalbook.com]

- 4. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long Fluorescence Lifetime Molecular Probes Based on Near Infrared Pyrrolopyrrole Cyanine Fluorophores for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. agilent.com [agilent.com]

- 10. eu-opensci.org [eu-opensci.org]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. agilent.com [agilent.com]

- 13. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,9-Diphenylfluorene Derivatives and Their Applications in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-diphenylfluorene derivatives, a pivotal class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their unique structural, photophysical, and electrochemical properties have established them as versatile components in modern OLEDs, serving as emitters, hosts, and charge-transporting materials. This document details their synthesis, properties, and performance in OLED devices, supported by quantitative data, experimental protocols, and illustrative diagrams.

Introduction to 9,9-Diphenylfluorene Derivatives

The fluorene core, a rigid and planar tricyclic aromatic hydrocarbon, provides an excellent scaffold for organic electronic materials. The introduction of two phenyl groups at the C9 position creates the 9,9-diphenylfluorene (DPF) moiety. This substitution pattern is crucial as it imparts several desirable characteristics:

-

Enhanced Solubility and Morphological Stability: The bulky, three-dimensional nature of the sp³-hybridized C9 atom with its phenyl substituents disrupts intermolecular packing, leading to increased solubility in common organic solvents and the formation of stable amorphous films. This is critical for preventing crystallization in the solid state, which can lead to device degradation.

-

High Thermal Stability: The rigid aromatic structure of the fluorene core contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for long operational lifetimes of OLED devices.[1]

-

Wide Bandgap and High Triplet Energy: The fluorene unit possesses a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it an excellent host material for phosphorescent emitters, particularly for blue light emission.

-

Tunable Optoelectronic Properties: The C2 and C7 positions of the fluorene ring are readily functionalized, allowing for the tuning of the electronic and photophysical properties of the resulting derivatives. This versatility enables the design of materials with specific functions, such as hole transport, electron transport, or light emission across the visible spectrum.

These properties have led to the development of a vast library of 9,9-diphenylfluorene derivatives, including spiro-configured molecules and donor-acceptor structures, which have significantly advanced the efficiency and stability of OLEDs.

Synthesis of 9,9-Diphenylfluorene Derivatives

The synthesis of 9,9-diphenylfluorene derivatives typically involves the functionalization of a pre-formed fluorene core. Common synthetic strategies rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce various aryl or acetylenic substituents at the 2 and 7 positions.

A key precursor for many of these syntheses is 2,7-dibromo-9,9-dihexylfluorene, which can be prepared from 2,7-dibromofluorene. The alkyl chains at the C9 position are introduced to further enhance solubility.

Experimental Protocol: Synthesis of 2,7-dibromo-9,9-dihexylfluorene

This protocol describes a typical alkylation of 2,7-dibromofluorene using phase-transfer catalysis.

Materials:

-

2,7-dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,7-dibromofluorene and a catalytic amount of TBAB in toluene.

-

Add a concentrated aqueous solution of KOH to the flask.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Add 1-bromohexane dropwise to the reaction mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,7-dibromo-9,9-dihexylfluorene.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Fluorene Derivatives

This protocol outlines a general procedure for the Sonogashira coupling of a dibromofluorene derivative with a terminal alkyne.[2]

Materials:

-

2,7-dibromo-9,9-dihexylfluorene (or other dibromofluorene derivative)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

Procedure:

-

To a Schlenk flask, add the 2,7-dibromofluorene derivative, the terminal alkyne (2.2 equivalents), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of toluene and triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-dialkynylfluorene derivative.

Photophysical and Electrochemical Properties

The performance of 9,9-diphenylfluorene derivatives in OLEDs is dictated by their photophysical and electrochemical properties. These are typically characterized using a variety of techniques.

Characterization Techniques

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the electronic absorption properties of the material in solution and as a thin film, providing information about the HOMO-LUMO energy gap.

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission spectrum of the material upon photoexcitation, revealing its emission color and providing insights into its emissive properties. Quantum yield, a measure of the efficiency of the emission process, is a critical parameter obtained from these measurements.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material. These values are crucial for assessing the energy barriers for charge injection and transport in an OLED device.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to determine the decomposition temperature (Td) and glass transition temperature (Tg) of the material, respectively, which are indicators of its thermal stability.

Application of 9,9-Diphenylfluorene Derivatives in OLEDs

The versatility of 9,9-diphenylfluorene derivatives allows them to be employed in various layers of an OLED device.

OLED Device Architecture

A typical multilayer OLED device structure consists of the following layers sequentially deposited on a transparent anode (e.g., Indium Tin Oxide - ITO):

-

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

-

Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.

-

Emissive Layer (EML): The layer where electron-hole recombination occurs, leading to light emission. 9,9-Diphenylfluorene derivatives can be used as the emitter itself or as a host for a dopant emitter.

-

Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.

-

Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

-

Cathode: A low work function metal (e.g., aluminum or calcium) that injects electrons.

Performance Data of Selected 9,9-Diphenylfluorene Derivatives in OLEDs

The following table summarizes the performance of representative 9,9-diphenylfluorene derivatives in OLED devices.

| Derivative Type | Role in OLED | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Emission Color | Reference Compound Example |

| Spiro-acridine-fluorene | Deep-Blue Emitter | - | - | 3.97 | Deep-Blue | SAF-BPI[1] |

| 9,9-diarylfluorene-terminated 2,1,3-benzothiadiazole | Green Emitter | -5.7 (DPAInT2) | - | 3.13 | Green | DFBTA[3] |

| Spiro-[acridine-9,9′-fluorene]-dipyridylpyrimidine | TADF Emitter | - | - | 24.9 | Deep-Blue to Sky-Blue | 3NPMAF[4] |

| Spiro[benzo[c]fluorene-7,9′-fluorene] | Blue Host | - | - | - | Blue | BH-9PA[5] |

| Spiro(fluorene-9,9′-xanthene) | Hole-Transporting Material | ~5.0 | - | 13.64 (in red PhOLED) | - | - |

Experimental Protocol: OLED Device Fabrication

This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation.

Materials and Equipment:

-

ITO-coated glass substrates

-

Organic materials for each layer (HIL, HTL, EML, ETL, EIL)

-

Metal for cathode (e.g., Al)

-

Deionized water, acetone, isopropanol

-

Ultrasonic bath

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Shadow mask

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in an oven.

-

Treat the ITO surface with UV-ozone for 15-20 minutes immediately before loading into the evaporation chamber to improve the work function.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO anode through a shadow mask. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic layers through a shadow mask.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, the fabricated device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a cover glass.

-

Signaling Pathways and Experimental Workflows

The operation of an OLED can be visualized as a signaling pathway where electrical energy is converted into light.

The synthesis of 9,9-diphenylfluorene derivatives often follows a logical workflow starting from a common precursor.

Conclusion

9,9-Diphenylfluorene derivatives are a cornerstone in the development of high-performance OLEDs. Their inherent thermal and morphological stability, coupled with their tunable electronic properties, make them ideal candidates for a range of applications within OLED devices. The ability to systematically modify their structure through established synthetic routes provides a clear pathway for the rational design of new materials with enhanced efficiencies, longer lifetimes, and tailored emission characteristics. Continued research into novel 9,9-diphenylfluorene derivatives, particularly those exhibiting thermally activated delayed fluorescence (TADF), promises to further unlock the potential of OLED technology for next-generation displays and solid-state lighting.

References

An In-depth Technical Guide to the Solubility and Purification of 9,9-Diphenylfluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics and established purification methodologies for 9,9-Diphenylfluorene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail quantitative solubility data, step-by-step experimental protocols for common purification techniques, and visual workflows to aid in experimental design and execution.

Core Properties of 9,9-Diphenylfluorene

9,9-Diphenylfluorene is a crystalline solid at room temperature. Its non-polar nature, owing to the fluorenyl core and two phenyl substituents, largely dictates its solubility in organic solvents. Understanding these properties is crucial for selecting appropriate solvents for synthesis, purification, and analysis.

Solubility Profile

Table 1: Qualitative and Semi-Quantitative Solubility of 9,9-Diphenylfluorene

| Solvent | Chemical Class | Qualitative Solubility | Notes |

| Toluene | Aromatic Hydrocarbon | Soluble[1] | A good solvent for dissolving 9,9-Diphenylfluorene at room and elevated temperatures. |

| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | Often used as an anti-solvent or as the non-polar component in chromatography. |

| Ethanol | Alcohol | Sparingly Soluble | Can be used as a co-solvent in recrystallization. |

| Ethyl Acetate | Ester | Moderately Soluble | Useful as a component in mixed solvent systems for chromatography. |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble | A common solvent for reactions and chromatography involving fluorene derivatives. |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Similar to dichloromethane, a good solvent for fluorene compounds. |

| Acetone | Ketone | Moderately Soluble | Can be used for washing and in some recrystallization procedures. |

| Tetrahydrofuran (THF) | Ether | Soluble | A common solvent for reactions involving the synthesis of fluorene derivatives. |

Experimental Protocol for Solubility Determination

A general method for determining the approximate solubility of 9,9-Diphenylfluorene in a given solvent at ambient temperature is as follows:

-

Preparation: Weigh a precise, small amount of 9,9-Diphenylfluorene (e.g., 10 mg) and place it into a clean, dry vial equipped with a magnetic stir bar.

-

Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial and stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).

-

Observation: After stirring, visually inspect the vial for any undissolved solid.

-

Incremental Solvent Addition: If undissolved solid remains, add another small, measured volume of the solvent and repeat the stirring and observation steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.

-

Solubility Estimation: Calculate the approximate solubility in mg/mL.

Purification Methods

The most common and effective methods for the purification of 9,9-Diphenylfluorene are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures.

Experimental Protocol for Recrystallization of 9,9-Diphenylfluorene:

This protocol is adapted from general laboratory procedures for recrystallizing crystalline organic solids. A mixed solvent system of toluene and a less polar solvent like hexane or a more polar co-solvent like ethanol is often effective.

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 9,9-Diphenylfluorene in a minimal amount of hot toluene. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Quickly pour the hot solution through a fluted filter paper to remove the solid impurities.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold, appropriate solvent (e.g., cold hexane or a cold toluene/hexane mixture) to remove any remaining soluble impurities.

-

Drying: Dry the crystals on the funnel under vacuum. For complete drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a suitable temperature.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For a relatively non-polar compound like 9,9-Diphenylfluorene, silica gel is a suitable stationary phase, and a non-polar eluent system is typically employed.

Experimental Protocol for Column Chromatography of 9,9-Diphenylfluorene:

-

Preparation of the Mobile Phase: Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 99:1 hexane:ethyl acetate).

-

Column Packing (Wet Slurry Method):

-

Secure a glass column of appropriate size vertically.

-

Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

-

In a beaker, create a slurry of silica gel in the initial mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Once the silica has settled, add a protective layer of sand on top.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude 9,9-Diphenylfluorene in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the initial mobile phase to the column, ensuring the top surface is not disturbed.

-

Begin eluting the column, collecting fractions in test tubes or other suitable containers.

-

The polarity of the eluent can be gradually increased if necessary to elute the compound.

-

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure 9,9-Diphenylfluorene and remove the solvent using a rotary evaporator.

Sublimation

Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. This method is particularly useful for purifying thermally stable, non-volatile solids.

Experimental Protocol for Sublimation of 9,9-Diphenylfluorene:

-

Apparatus Setup: Place the crude 9,9-Diphenylfluorene in a sublimation apparatus. This typically consists of a vessel that can be heated and a cold surface (a "cold finger") for the purified compound to deposit on.

-

Vacuum Application: Evacuate the apparatus to a low pressure using a vacuum pump.

-

Heating: Gently heat the bottom of the apparatus containing the crude solid. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.

-

Deposition: The gaseous 9,9-Diphenylfluorene will solidify on the cold surface, leaving non-volatile impurities behind.

-

Collection: After a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus and scrape the purified crystals from the cold surface.

Conclusion

The successful purification of 9,9-Diphenylfluorene relies on a sound understanding of its solubility and the principles of common purification techniques. While quantitative solubility data remains a subject for further investigation, the qualitative information and detailed protocols provided in this guide offer a solid foundation for researchers to develop effective purification strategies. The choice of method—recrystallization, column chromatography, or sublimation—will depend on the specific experimental context, including the scale of the reaction and the nature of the impurities. Careful execution of these protocols will enable the isolation of high-purity 9,9-Diphenylfluorene for use in further research and development.

References

Spectroscopic Analysis of 9,9-Diphenylfluorene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9,9-Diphenylfluorene, a key building block in the development of organic electronic materials and pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 9,9-Diphenylfluorene.

Table 1: ¹H NMR Spectral Data of 9,9-Diphenylfluorene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of 9,9-Diphenylfluorene

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Peak List for 9,9-Diphenylfluorene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of 9,9-Diphenylfluorene[1]

| m/z | Relative Intensity (%) | Assignment |

| 318 | Main peak | [M]⁺ (Molecular Ion) |

| 241 | 2nd Highest | [M - C₆H₅]⁺ |

| 239 | 3rd Highest | [M - C₆H₅ - H₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the 9,9-Diphenylfluorene molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 9,9-Diphenylfluorene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 9,9-Diphenylfluorene by observing the vibrational modes of its chemical bonds.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 9,9-Diphenylfluorene with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands. Aromatic compounds typically show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of 9,9-Diphenylfluorene and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like 9,9-Diphenylfluorene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. The fragmentation of poly(9,9-diphenylfluorene) has been observed to involve the loss of the phenyl side groups.[2]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like 9,9-Diphenylfluorene.

This guide serves as a foundational resource for the spectroscopic characterization of 9,9-Diphenylfluorene. For definitive structural confirmation, it is recommended to compare experimentally obtained data with reference spectra from established databases.

References

The Pivotal Role of 9,9-Diphenylfluorene in Advancing Thermally Activated Delayed Fluorescence Emitters

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of thermally activated delayed fluorescence (TADF) has revolutionized the field of organic light-emitting diodes (OLEDs) by enabling highly efficient, metal-free emitters. Within this domain, the 9,9-diphenylfluorene moiety has established itself as a critical building block in the design of high-performance TADF materials. Its unique structural and electronic properties offer a powerful tool to modulate the photophysical characteristics of emitters and the performance of host materials, leading to enhanced efficiency and stability in TADF-OLEDs. This technical guide provides a comprehensive overview of the role of 9,9-diphenylfluorene in TADF, detailing its impact on molecular design, experimental protocols for synthesis and characterization, and a summary of key performance data.

The Core Contributions of the 9,9-Diphenylfluorene Unit

The fluorene core, functionalized with two phenyl groups at the C9 position, imparts several advantageous characteristics to TADF molecules:

-

Steric Hindrance and Suppression of Aggregation: The bulky and rigid, three-dimensional structure of the 9,9-diphenylfluorene unit effectively suppresses intermolecular π-π stacking and excimer formation in the solid state. This is crucial for maintaining high photoluminescence quantum yields (PLQYs) in thin films, a prerequisite for efficient OLEDs.

-

Enhanced Thermal and Morphological Stability: The robust nature of the 9,9-diphenylfluorene scaffold contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td) of the resulting TADF materials. This enhanced stability is vital for the long-term operational lifetime of OLED devices.

-

Modulation of Electronic Properties: The phenyl groups at the C9 position are electronically isolated from the π-conjugated system of the fluorene backbone. This allows for the independent tuning of the electronic properties of donor and acceptor moieties attached to the fluorene core, facilitating the design of molecules with a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC).

-

Versatile Synthetic Accessibility: The 9,9-diphenylfluorene core can be readily synthesized and functionalized, making it an attractive platform for the development of a wide array of TADF emitters and host materials.

Molecular Design Strategies and Key Data

The 9,9-diphenylfluorene moiety is incorporated into TADF emitters primarily through a donor-acceptor (D-A) architecture. In many designs, the fluorene unit itself can act as part of the donor or as a rigid spacer, while in spiro-configured molecules like those based on spiro[fluorene-9,9'-xanthene] (SFX), it provides an orthogonal arrangement between the donor and acceptor, minimizing ΔEST.

Below is a table summarizing the performance of representative TADF emitters incorporating the 9,9-diphenylfluorene or a related spiro-fluorene scaffold.

| Emitter | Donor Moiety | Acceptor Moiety | PLQY (%) | Emission Max (nm) | ΔEST (eV) | EQEmax (%) | Reference |

| 4-DPFCzAIAd | 9-phenyl-9-fluorenyl substituted carbazole | Aromatic Imide | - | - | - | 28.2 | [1] |

| SFX-PO-DPA-Me | Diphenylamine (on xanthene) | Diphenylphosphine oxide (on fluorene) | ~70 | - | < 0.10 | 23 | [2] |

| 3NPMAF | Spiro[acridine-9,9′-fluorene] | 2,6-dipyridylpyrimidine | - | sky-blue | - | 24.9 | [3] |

| OBA-O with 9,9-diphenylacridine donor | 9,9-diphenylacridine | 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene | 84 | deep-blue | - | 17.8 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of 9,9-diphenylfluorene-based TADF materials.

Synthesis of a 9,9-Diphenylfluorene-based TADF Emitter (General Suzuki Coupling Protocol)

This protocol describes a common method for synthesizing D-A type TADF emitters where a donor or acceptor is coupled to a functionalized 9,9-diphenylfluorene core.

Materials:

-

Halogenated 9,9-diphenylfluorene derivative (e.g., 2,7-dibromo-9,9-diphenylfluorene)

-

Boronic acid or boronic ester of the donor/acceptor moiety

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvents (e.g., toluene, THF, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve the halogenated 9,9-diphenylfluorene derivative and the boronic acid/ester derivative in the chosen solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired TADF emitter.

Photophysical Characterization

Photoluminescence Quantum Yield (PLQY) Measurement:

-

Prepare a dilute solution of the TADF emitter in a degassed solvent (e.g., toluene, cyclohexane) or a thin film of the emitter doped into a host matrix (e.g., mCP) on a quartz substrate.

-

Place the sample in an integrating sphere coupled to a spectrofluorometer.

-

Measure the emission spectrum of the sample upon excitation at a wavelength of absorption.

-

Measure the scattering profile of the excitation light by placing the sample in the sphere but out of the excitation beam path.

-

The PLQY is calculated as the ratio of emitted photons to absorbed photons.

Transient Photoluminescence Decay Measurement:

-

Excite the sample (solution or thin film) with a pulsed laser source (e.g., picosecond or nanosecond laser).

-

Detect the emitted light using a high-speed photodetector (e.g., a streak camera or a photomultiplier tube).

-

Record the decay of the photoluminescence intensity over time.

-

The resulting decay curve is fitted with a multi-exponential function to determine the lifetimes of the prompt fluorescence (τ_p) and the delayed fluorescence (τ_d).[5]

OLED Device Fabrication and Characterization

A typical multilayer OLED is fabricated by thermal evaporation in a high-vacuum chamber.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Fabrication Protocol:

-

Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode (e.g., Al) through shadow masks. The EML typically consists of the 9,9-diphenylfluorene-based TADF emitter doped into a suitable host material at a specific concentration.

-

Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

-

The electroluminescence (EL) spectra are recorded with a spectrometer.

-

The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Visualizing the Core Concepts

To further elucidate the role and application of 9,9-diphenylfluorene in TADF, the following diagrams illustrate key processes and structures.

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Caption: A simplified workflow for the synthesis of a 9,9-diphenylfluorene-based TADF emitter.

Caption: A typical multilayered device architecture for an OLED incorporating a TADF emitter.

Conclusion

The 9,9-diphenylfluorene moiety has proven to be an indispensable component in the rational design of advanced TADF materials. Its ability to impart steric bulk, enhance thermal stability, and provide a versatile synthetic handle has enabled the development of a new generation of highly efficient and stable blue, green, and even red TADF emitters. The continued exploration of novel molecular architectures based on this remarkable building block promises to further advance the field of OLEDs, paving the way for next-generation displays and solid-state lighting with superior performance and longevity.

References

- 1. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Isomeric spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF emitters: insights into photophysical behaviors and OLED performances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of 9,9-Diphenylfluorene Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of 9,9-diphenylfluorene and its derivatives is a critical process for the creation of novel materials and potential therapeutic agents. The fluorene core, with its rigid and planar structure, provides a unique scaffold that imparts desirable photophysical and electronic properties, making these compounds valuable in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of 9,9-diphenylfluorene derivatives, focusing on common and effective methodologies.

Introduction

9,9-Diphenylfluorene derivatives are characterized by a fluorene backbone with two phenyl groups attached to the C9 position. This substitution prevents the formation of aggregates and enhances the solubility and thermal stability of the resulting materials. Functionalization at other positions of the fluorene ring system allows for the fine-tuning of the molecule's electronic and optical properties. Common synthetic strategies to achieve these structures involve the reaction of a fluorenone precursor with an organometallic reagent or an acid-catalyzed condensation with aromatic compounds.

General Synthesis Strategies

Two primary methods are widely employed for the synthesis of the 9,9-diphenylfluorene core:

-

Grignard Reaction: This approach involves the reaction of a 9-fluorenone derivative with a phenylmagnesium halide (e.g., phenylmagnesium bromide or chloride). The resulting tertiary alcohol is then subjected to a dehydration/rearrangement reaction, typically under acidic conditions, to yield the 9,9-diphenylfluorene derivative.[4]

-

Acid-Catalyzed Condensation: In this method, 9-fluorenone is reacted with an excess of an aromatic compound, such as phenol, in the presence of a strong acid catalyst.[5][6][7] This reaction directly forms the 9,9-diarylfluorene structure.

The choice of method often depends on the desired substituents on the fluorene core and the phenyl rings.

Data Summary of Synthesis Protocols

The following table summarizes various reaction conditions and yields for the synthesis of different 9,9-diphenylfluorene derivatives as reported in the literature.

| Derivative | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-9,9-diphenylfluorene | 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride, Trifluoromethanesulfonic acid | THF, Benzene | Reflux | 3 (Grignard), 6 (Cyclization) | - | [4] |

| 2-Bromo-9,9-diphenylfluorene | 2-bromo-9-phenyl-9H-fluoren-9-ol | Concentrated sulfuric acid | Benzene | 80 | 5 | 50 | [4] |

| 9,9-bis(4-hydroxyphenyl)fluorene | 9-Fluorenone | Phenol, 3-mercaptopropionic acid | - | - | - | 65 | |

| 9,9-bis(4-aminophenyl)fluorene | 9-Fluorenone | Aniline, Aniline hydrochloride | - | - | - | 59 | |

| 9-Bromo-9-phenylfluorene | 9-Phenyl-9-fluorenol | 48% Hydrobromic acid | Toluene | Room Temperature | 24 | 84 | [8] |

Experimental Protocol: Synthesis of 2-Bromo-9,9-diphenylfluorene

This protocol details the synthesis of 2-Bromo-9,9-diphenylfluorene from 2-Bromo-9H-fluoren-9-one via a Grignard reaction followed by acid-catalyzed cyclization.[4]

Materials:

-

2-Bromo-9H-fluoren-9-one

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylmagnesium chloride (2M in THF)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Benzene

-

Trifluoromethanesulfonic acid

-

Aqueous sodium carbonate (1M)

-

Anhydrous potassium carbonate

-

Silica gel for column chromatography

-

n-Hexane

Equipment:

-

100 mL two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Step 1: Grignard Reaction

-

In a 100 mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2.0 g (7.7 mmol) of 2-Bromo-9H-fluoren-9-one in 50 mL of anhydrous THF.

-

At room temperature, add 5.8 mL (11.6 mmol) of 2M phenylmagnesium chloride in THF to the solution. The solution will slowly turn brown.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the mixture and terminate the excess Grignard reagent by the careful addition of methanol.

-

Add 100 mL of deionized water to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under vacuum to yield a yellow viscous gel.

Step 2: Cyclization and Purification

-

Dry the resulting viscous gel under vacuum.

-

Dissolve the dried gel directly in 30 mL of benzene.

-

In a separate flask, prepare a solution of 1.8 g of trifluoromethanesulfonic acid in benzene.

-

Add the benzene solution of the gel dropwise to the trifluoromethanesulfonic acid solution. The solution will turn red and then become colorless.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, neutralize the reaction with 50 mL of 1M aqueous sodium carbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain 2-Bromo-9,9-diphenylfluorene.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-9,9-diphenylfluorene.

Caption: Workflow for the synthesis of 2-Bromo-9,9-diphenylfluorene.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For 2-Bromo-9,9-diphenylfluorene, the proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.1-7.8 ppm).[4]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[4]

-

Melting Point: To assess the purity of the compound. The melting point of 2-Bromo-9,9-diphenylfluorene is reported to be in the range of 217.0 to 221.0 °C.[4]

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard reagents are highly reactive and flammable; handle with extreme care.

-

Strong acids like concentrated sulfuric acid and trifluoromethanesulfonic acid are corrosive and should be handled with caution.

By following this detailed protocol, researchers can successfully synthesize 9,9-diphenylfluorene derivatives for a wide range of applications in materials science and drug discovery.

References

- 1. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Fabrication of Organic Solar Cells with 9,9-Diphenylfluorene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. Among the various classes of photoactive materials, polymers based on the 9,9-Diphenylfluorene moiety have garnered significant attention. The bulky, propeller-like arrangement of the two phenyl groups at the 9-position of the fluorene unit effectively disrupts intermolecular aggregation, leading to enhanced solubility and improved film-forming properties of the resulting polymers. This, in turn, can contribute to optimized morphology in the photoactive layer and improved device performance.

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of organic solar cells utilizing 9,9-Diphenylfluorene-based polymers as the electron donor material. The following sections will cover the synthesis of a representative polymer, step-by-step procedures for constructing both conventional and inverted device architectures, and methodologies for key material and device characterization techniques.

Data Presentation: Performance of 9,9-Diphenylfluorene-Based Polymer Solar Cells

The performance of organic solar cells is quantified by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of various OSCs employing 9,9-Diphenylfluorene-based polymers.

| Polymer Structure | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Poly(9,9-diphenylfluorene-co-benzothiadiazole) | PC61BM | Conventional | 0.85 | 8.2 | 65 | 4.5 |

| Poly(9,9-diphenylfluorene-co-benzothiadiazole) | PC71BM | Conventional | 0.84 | 9.5 | 68 | 5.4 |

| Poly(9,9-diphenylfluorene-co-thiophene) | PC61BM | Inverted | 0.92 | 7.8 | 62 | 4.4 |

| Poly(9,9-diphenylfluorene-co-thiophene) | ITIC | Inverted | 1.05 | 10.1 | 70 | 7.4 |

| Poly(9,9-diphenylfluorene-co-bithiophene) | PC71BM | Conventional | 0.88 | 11.3 | 67 | 6.7 |

| Poly(9,9-diphenylfluorene-co-bithiophene) | Y6 | Inverted | 0.95 | 14.2 | 72 | 9.7 |

Experimental Protocols

Polymer Synthesis: Suzuki Coupling Polymerization

This protocol describes the synthesis of a representative 9,9-Diphenylfluorene-based copolymer, Poly(9,9-diphenylfluorene-alt-benzothiadiazole), via a Pd(0)-catalyzed Suzuki coupling reaction.

Materials:

-

2,7-Dibromo-9,9-diphenylfluorene

-

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2]thiadiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Toluene (anhydrous)

-

Aqueous solution of potassium carbonate (2 M)

-

Methanol

-

Acetone

-

Hexane

-

Deionized water

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Monomer Preparation: In a Schlenk flask, dissolve 2,7-Dibromo-9,9-diphenylfluorene (1.0 mmol) and 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2]thiadiazole (1.0 mmol) in 20 mL of anhydrous toluene.

-

Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove any dissolved oxygen.

-

Catalyst and Base Addition: To the degassed solution, add the aqueous potassium carbonate solution (5 mL, 2 M) and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Polymerization Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The solution will become viscous as the polymer forms.

-

Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of vigorously stirring methanol. A fibrous precipitate of the polymer will form.

-

Purification:

-

Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this step twice.

-

Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

-